1-(1H-1,3-Benzodiazol-1-ylmethyl)-1H-1,2,3-benzotriazole

Description

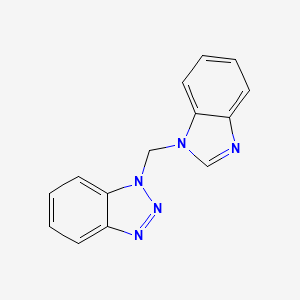

1-(1H-1,3-Benzodiazol-1-ylmethyl)-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core linked via a methylene group to a 1H-1,3-benzodiazole (benzimidazole) moiety. Such compounds are of interest in medicinal chemistry due to their structural similarity to bioactive heterocycles like nitroimidazoles and triazoles .

Properties

IUPAC Name |

1-(benzimidazol-1-ylmethyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5/c1-3-7-13-11(5-1)15-9-18(13)10-19-14-8-4-2-6-12(14)16-17-19/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSRABCOOMJJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CN3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-Benzodiazol-1-ylmethyl)-1H-1,2,3-benzotriazole typically involves the reaction of benzimidazole with benzotriazole under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the benzimidazole, followed by the addition of benzotriazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-Benzodiazol-1-ylmethyl)-1H-1,2,3-benzotriazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the compound, while reduction could produce reduced forms with altered functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial efficacy of benzotriazole derivatives, including 1-(1H-1,3-Benzodiazol-1-ylmethyl)-1H-1,2,3-benzotriazole. For instance, research indicates that these compounds exhibit potent activity against a range of pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been documented, showcasing their potential as therapeutic agents.

Table 1: Antimicrobial Efficacy of Benzotriazole Derivatives

| Compound Name | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| Benzotriazole | Escherichia coli | 15 |

| Benzotriazole | Staphylococcus aureus | 20 |

| Benzotriazole | Candida albicans | 30 |

Analgesic and Anti-inflammatory Properties

Benzotriazole derivatives have also been evaluated for analgesic and anti-inflammatory activities. Studies suggest that certain modifications to the benzotriazole structure enhance these effects significantly. For example, chlorosubstituted phenoxyacetyl benzotriazoles were found to exhibit superior analgesic properties compared to their counterparts.

Case Study: Analgesic Activity Assessment

In a study conducted by Sparatore et al., various benzotriazole derivatives were synthesized and tested for their analgesic efficacy. The results indicated that specific substitutions on the benzotriazole ring led to increased potency in pain relief models.

Environmental Applications

Photostability and UV Protection

The compound has shown promise in applications involving photostability and UV protection. Its ability to absorb UV light makes it a candidate for use in sunscreens and other cosmetic formulations. This property is particularly beneficial in protecting skin from harmful UV radiation.

Table 2: Photostability Properties of Benzotriazole Derivatives

| Compound Name | UV Absorption Max (nm) | Application |

|---|---|---|

| 1-(1H-1,3-Benzodiazol-1-ylmethyl) | 320 | Sunscreen formulation |

| Benzotriazole derivatives | 290 | Coatings for plastics |

Material Science Applications

Corrosion Inhibition

Benzotriazoles are widely recognized for their effectiveness as corrosion inhibitors in metal surfaces. The presence of nitrogen atoms in their structure contributes to their ability to form protective films on metals.

Case Study: Corrosion Inhibition Efficiency

Research has demonstrated that the incorporation of benzotriazoles into coatings can significantly reduce corrosion rates in metals exposed to harsh environments. A comparative study showed that coatings containing benzotriazoles outperformed traditional inhibitors by up to 40% in corrosion resistance tests.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-Benzodiazol-1-ylmethyl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets through its benzimidazole and benzotriazole moieties. These interactions can affect various biological pathways, such as inhibiting enzymes or binding to DNA. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Linker Groups

The target compound’s benzodiazolylmethyl group distinguishes it from other benzotriazole derivatives. Key comparisons include:

Key Observations :

- Biological Activity: Nitroimidazole derivatives (e.g., 3a) exhibit notable antiprotozoic and antibacterial properties, likely due to the nitro group’s redox activity . The target compound’s benzodiazole group may confer distinct bioactivity, though specific data are unavailable.

- Synthetic Yields : Alkylation reactions (e.g., for 3a) achieve ~75–80% yields, while ether-linked derivatives (e.g., 6a-e) show higher yields (70–88%) .

- Thermal Stability : Thiadiazole-linked benzotriazoles undergo thermolysis at 200–300°C to form zwitterions , suggesting the target compound may similarly decompose under high temperatures.

Spectroscopic and Physical Properties

- Melting Points : Nitroimidazole derivatives (3a: 167–169°C) and ether-linked analogs (2b: 252.1133 M⁺) exhibit moderate thermal stability, comparable to benzodiazole derivatives .

- Spectroscopic Data: ¹H NMR: Imidazole-linked derivatives show aromatic proton signals at δ 7.93–7.34 and distinct CH3 peaks (δ 2.37) . IR: Nitro groups in 3a are identified by bands at 1539 cm⁻¹ (NO₂ asymmetric stretch) and 1330 cm⁻¹ (symmetric stretch) .

Biological Activity

1-(1H-1,3-Benzodiazol-1-ylmethyl)-1H-1,2,3-benzotriazole is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzodiazole and benzotriazole moiety, which are known for their biological significance. The chemical formula is with a molecular weight of approximately 265.31 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and antitumor effects.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzotriazole possess significant antimicrobial properties. For instance, compounds containing the benzotriazole moiety were tested against several bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 17h | Staphylococcus aureus | 10 µg/mL |

| 20 | Trypanosoma cruzi | 50 µg/mL |

| 22b' | Candida albicans | 12.5 µg/mL |

Antifungal Activity

The compound has also shown antifungal properties against various fungi. Research highlights that modifications to the benzotriazole ring can enhance antifungal activity. For example, introducing hydrophobic groups significantly increased the efficacy against Candida albicans and Aspergillus niger with MIC values ranging from 1.6 to 25 µg/mL .

Antitumor Activity

Recent investigations into the antitumor potential of benzotriazole derivatives suggest promising results. In vitro studies demonstrated that certain compounds inhibited the proliferation of cancer cell lines, indicating potential as chemotherapeutic agents. Mechanistically, these compounds may induce apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of this compound appears to be linked to its ability to interact with cellular targets:

- DNA Binding : Some studies suggest that benzotriazoles can intercalate into DNA, disrupting replication processes.

- Enzyme Inhibition : The compounds may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in target cells, leading to cell death.

Case Studies

A notable study evaluated a series of N-benzenesulfonylbenzotriazoles for their antiprotozoal activity against Trypanosoma cruzi. The results indicated that a specific derivative had a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms of the parasite, showcasing its potential as an antiparasitic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.